molecular formula C8H5BrO B182282 7-Bromobenzofuran CAS No. 104155-12-6

7-Bromobenzofuran

Cat. No. B182282
M. Wt: 197.03 g/mol
InChI Key: GPZPQJITKRSVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromobenzofuran is a chemical compound with the molecular formula C8H5BrO. It is a halogenated derivative of benzofuran and has been studied for its potential applications in scientific research.

Scientific Research Applications

7-Bromobenzofuran has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism Of Action

The mechanism of action of 7-Bromobenzofuran involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Inhibition of this pathway can lead to a decrease in inflammation and cell death.

Biochemical And Physiological Effects

Studies have shown that 7-Bromobenzofuran has antioxidant properties and can protect cells from oxidative stress. It has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, 7-Bromobenzofuran has been shown to have neuroprotective effects, protecting neurons from damage and death.

Advantages And Limitations For Lab Experiments

The advantages of using 7-Bromobenzofuran in lab experiments include its ability to inhibit the NF-κB signaling pathway, its anti-inflammatory and antioxidant properties, and its potential neuroprotective effects. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 7-Bromobenzofuran. One direction is to further investigate its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. Another direction is to study its potential toxicity and side effects, as well as its mechanism of action in more detail. Additionally, further research is needed to optimize the synthesis method and develop new derivatives of 7-Bromobenzofuran with improved properties.
Conclusion:
In conclusion, 7-Bromobenzofuran is a chemical compound with potential applications in scientific research. Its ability to inhibit the NF-κB signaling pathway, its anti-inflammatory and antioxidant properties, and its potential neuroprotective effects make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 7-Bromobenzofuran involves the bromination of benzofuran using bromine in the presence of a catalyst such as aluminum chloride. The reaction takes place at a temperature of around 60-80°C and yields 7-Bromobenzofuran as the major product.

properties

IUPAC Name

7-bromo-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZPQJITKRSVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90908829
Record name 7-Bromo-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90908829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromobenzofuran

CAS RN

104155-12-6, 133720-60-2
Record name Benzofuran, bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104155126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Bromo-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90908829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1-benzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.